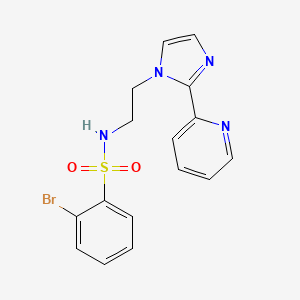

2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O2S/c17-13-5-1-2-7-15(13)24(22,23)20-10-12-21-11-9-19-16(21)14-6-3-4-8-18-14/h1-9,11,20H,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYWFKSEBVLAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route starts with the preparation of the intermediate 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanamine. This intermediate is then reacted with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

-

Step 1: Synthesis of 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanamine

- React pyridine-2-carbaldehyde with ethylenediamine to form 2-(pyridin-2-yl)-1H-imidazole.

- Alkylate the imidazole with 2-bromoethanol to obtain 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanol.

- Convert the alcohol to the corresponding amine using a suitable reducing agent like lithium aluminum hydride (LiAlH4).

-

Step 2: Formation of 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

- React 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethanamine with 2-bromobenzenesulfonyl chloride in the presence of triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions

- The bromine atom in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.

-

Oxidation and Reduction Reactions

- The imidazole and pyridine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

-

Coupling Reactions

- The compound can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups using palladium catalysts and boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines in polar aprotic solvents.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling: Palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), and boronic acids in toluene or ethanol.

Major Products

- Substituted benzenesulfonamides, imidazole derivatives, and various arylated products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

Antimicrobial Agents: The compound’s structural motifs are common in molecules with antimicrobial activity.

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

Industry

Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The pyridine and imidazole rings can coordinate with metal ions in enzymes, inhibiting their activity. The benzenesulfonamide group can interact with protein targets, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Benzenesulfonamide-Imidazole Series

describes compounds like 3-(4-(4-cyanophenyl)-2-(ethylthio)-1H-imidazol-1-yl)benzenesulfonamide (21b) and 3-(2-(methylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)benzenesulfonamide (22a). Key comparisons include:

- Substituent Effects: The bromo group in the target compound is less electron-withdrawing than the nitro group in 22a but more lipophilic than the cyano group in 21b. This may enhance membrane permeability compared to 22a but reduce polarity relative to 21b . The ethylthio and methylthio groups in 21b and 22a introduce sulfur-based nucleophilicity, absent in the target compound’s ethyl-imidazole chain.

- Biological Activity :

- Analogs like 21b and 22a show MIC values against bacterial strains (e.g., Mycobacterium tuberculosis), with substituents influencing potency. The nitro group in 22a likely enhances target binding via electron-deficient interactions, whereas the bromo group in the target may favor hydrophobic binding pockets .

Benzimidazole-Based Sulfonamides

details 2-(1H-benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide, which replaces the pyridin-2-yl-imidazole moiety with a benzimidazole. Structural differences include:

- Planarity and Packing :

- The benzimidazole in ’s compound forms planar arrangements with r.m.s. deviations of ~0.0108 Å, while the target’s pyridin-2-yl-imidazole may introduce steric hindrance, reducing planarity.

- Hydrogen-bonding networks (N–H⋯O/N) in stabilize crystal packing, a feature likely shared by the target compound due to its sulfonamide and imidazole groups .

Nitrofuran Derivatives with Pyridin-2-yl Ethyl Groups

synthesizes 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3) , which shares the pyridin-2-yl-ethyl motif but replaces sulfonamide with a carboxamide and imidazole with a nitrofuran. Key contrasts:

- Biological Applications :

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Activity

| Substituent | Electronic Effect | Lipophilicity (LogP)* | Biological Impact |

|---|---|---|---|

| Bromo (target) | Moderate EWG | ~3.2 | Enhanced membrane permeability |

| Nitro (22a) | Strong EWG | ~2.8 | Improved target binding |

| Ethylthio (21b) | Weak EDG (via sulfur) | ~2.5 | Nucleophilic reactivity |

| Pyridin-2-yl (target) | π-Deficient heterocycle | ~1.9 | π-π stacking with proteins |

*Estimated using fragment-based methods.

Biological Activity

2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound notable for its structural complexity and potential biological applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is , with a molecular weight of approximately 371.238 g/mol. The compound features a bromine atom, a pyridine ring, and an imidazole moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H15BrN4O |

| Molecular Weight | 371.238 g/mol |

| Purity | Typically ≥ 95% |

Anticancer Properties

Research indicates that compounds similar to 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide exhibit significant anticancer activity. For instance, studies on related imidazole derivatives have shown effectiveness against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the inhibition of specific signaling pathways that promote tumor growth.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Analogous compounds have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM . This suggests that 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide could be effective against a range of pathogenic microorganisms.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole ring is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways which could lead to therapeutic effects in diseases such as cancer or infections.

Study on Anticancer Activity

In a study published in the ACS Omega journal, several imidazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could inhibit the proliferation of cancer cells significantly . Although specific data on 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide is limited, its structural similarities suggest comparable efficacy.

Antimicrobial Effectiveness

Another study focused on the antimicrobial properties of related compounds showed promising results against various bacterial strains. The MIC values indicated effective inhibition at concentrations that are feasible for therapeutic use . This highlights the potential for developing new antibiotics based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.